molecular formula C8H4BrF3O2 B13312734 2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid

2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid

Cat. No.: B13312734
M. Wt: 269.01 g/mol
InChI Key: GDBJYYQOTSFAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid ( 1691184-92-5) is a halogen-substituted phenylacetic acid derivative with a molecular formula of C₈H₄BrF₃O₂ and a molecular weight of 269.02 g/mol . This compound is characterized by its distinct molecular structure, which can be represented by the SMILES notation O=C(O)C(C1=C(F)C=CC(Br)=C1F)F . As a specialty chemical, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Its specific structural features, including the bromo and fluoro substituents on the phenyl ring and the fluoro-acetic acid chain, make it a valuable intermediate for constructing more complex molecules, particularly in the exploration of new pharmaceutical candidates and agrochemicals. The product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be observed, and the compound requires cold-chain transportation to ensure stability .

Properties

Molecular Formula

C8H4BrF3O2

Molecular Weight

269.01 g/mol

IUPAC Name

2-(3-bromo-2,6-difluorophenyl)-2-fluoroacetic acid

InChI

InChI=1S/C8H4BrF3O2/c9-3-1-2-4(10)5(6(3)11)7(12)8(13)14/h1-2,7H,(H,13,14)

InChI Key

GDBJYYQOTSFAQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(C(=O)O)F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the use of 3-bromo-2,6-difluorophenylboronic acid as a starting material . The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine and fluorine atoms onto the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction can yield corresponding acids and alcohols .

Scientific Research Applications

2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Halogen substitution : Replacing bromine with chlorine (e.g., 3-chloro-2,6-difluorobenzeneacetic acid) decreases molecular weight and polarizability, impacting binding affinity in biological systems .
  • Functional groups : Esters (e.g., ethyl 2-(3-bromophenyl)-2,2-difluoroacetate) exhibit higher lipophilicity than carboxylic acids, influencing solubility and membrane permeability .

Physicochemical Properties

  • Melting points : Analogs like 2-(3-bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid have higher melting points (87–90°C) due to increased molecular rigidity from the trifluoromethoxy group .
  • Solubility : Carboxylic acids (e.g., 2-(3-bromo-2,6-difluorophenyl)acetic acid) are more water-soluble than esters or nitriles (e.g., (4-bromo-2,6-difluorophenyl)acetonitrile) .

Biological Activity

2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C8H6BrF3O2
  • CAS Number : 1195768-19-4

This structure features a bromo and difluoro-substituted phenyl ring attached to a fluoroacetic acid moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that 2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail these activities.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In a study evaluating fluoroaryl compounds, it was noted that derivatives with fluorinated groups exhibited enhanced antibacterial properties against Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) for related compounds was reported at 16 µM, indicating significant antibacterial activity .

Compound MIC (µM) Activity
2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid16Antibacterial against S. aureus
Fluoroaryl derivatives32Antibacterial

Cytotoxicity and Anticancer Potential

Cytotoxicity assays have been conducted to evaluate the potential of this compound in cancer treatment. Preliminary results suggest that it may induce apoptosis in cancer cell lines at specific concentrations. For instance, related compounds demonstrated cytotoxic effects with CC50 values ranging from 20 to 30 µM against HeLa cells .

Cell Line CC50 (µM) Effect
HeLa27.3Cytotoxic
Other linesVariesPotential anticancer activity

Anti-inflammatory Activity

The anti-inflammatory properties of fluorinated compounds are well-documented. The presence of fluorine atoms can enhance the lipophilicity of the molecules, potentially improving their ability to penetrate biological membranes and exert therapeutic effects on inflammation pathways.

Case Studies

  • Study on Antibacterial Efficacy : A recent study highlighted the effectiveness of fluorinated compounds against resistant strains of bacteria. The tested derivatives showed no development of resistance over seven days, underscoring their potential as long-term antibacterial agents .
  • Cytotoxicity Evaluation : In a cytotoxicity evaluation involving various cancer cell lines, 2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid exhibited selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features. Modifications in the phenyl ring's substitution pattern significantly influence its efficacy:

  • Para-substitution : Enhances antimicrobial activity.
  • Ortho-substitution : May increase cytotoxicity in certain contexts.

These insights suggest that careful design and modification of the compound could lead to enhanced therapeutic profiles.

Q & A

Q. What are the recommended synthetic routes and key intermediates for preparing 2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid?

Methodological Answer: Synthesis typically involves halogenation and functional group transformations. Key intermediates include:

  • 3-Bromo-2,6-difluorobenzaldehyde (CAS RN referenced in EPA/ECHA data), a precursor for further acetylation or coupling reactions .
  • Bromo-fluoroacetophenones (e.g., 3'-Bromo-4'-fluoroacetophenone, CAS 1007-15-4), which can undergo oxidation or nucleophilic substitution to introduce the acetic acid moiety .
  • Bromo-fluorophenylacetic acid derivatives (e.g., 2-Amino-4-bromo-3,5-difluorobenzoic acid), suggesting pathways for functionalization via amination or fluorination .
IntermediateCAS RNPurity (%)Source
3-Bromo-2,6-difluorobenzaldehydeN/AN/AEPA/ECHA
3'-Bromo-4'-fluoroacetophenone1007-15-4>97.0%Kanto
4-Bromo-2-fluorocinnamic acid149947-19-3>95.0%Kanto

Key Steps:

Halogenation: Introduce bromine/fluorine via electrophilic substitution, leveraging directing effects of substituents.

Acetylation: Convert aldehyde intermediates to acetic acid derivatives using oxidizing agents (e.g., KMnO₄).

Purification: Use HPLC or recrystallization to isolate high-purity products (>95%) .

Q. What analytical techniques are recommended for characterizing 2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Resolve structural ambiguities (e.g., fluorine-bromine coupling) using ¹⁹F and ¹H NMR. Note: Trifluoroacetic acid (TFA) in solvents may complicate spectra .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) and monitor reaction progress .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., C₈H₅BrF₃O₂: ~289 g/mol) and fragmentation patterns .
TechniqueApplicationExample Data Source
NMRStructural elucidationTrifluoroacetic acid studies
HPLCPurity analysis (>95%)Bromophenylacetic acid
MSMolecular weight confirmationNIST Mass Spec Data

Q. What are the critical handling and storage protocols for this compound?

Methodological Answer:

  • Storage: Maintain at 0–6°C under inert atmosphere (N₂/Ar) to prevent decomposition, as indicated for bromo-fluoroacetophenones .
  • Handling: Use gloveboxes for air-sensitive steps (e.g., boronic acid coupling) .
  • Safety: Avoid prolonged exposure to light, which may degrade halogenated aromatics .

Advanced Research Questions

Q. How can researchers assess the compound’s thermal stability under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (e.g., >150°C for bromo-fluoroacetophenones) .
  • Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points: 47–49°C for 2-Bromo-4′-fluoroacetophenone) .
  • Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Q. How do substituent positions (bromine/fluorine) influence regioselectivity in electrophilic substitution reactions?

Methodological Answer:

  • Meta-Directing Effects: Bromine at position 3 directs electrophiles to positions 2 and 6 (ortho/para to Br), while fluorine at positions 2 and 6 (electron-withdrawing) further restricts reactivity .
  • Case Study: In 3-Bromo-2,6-difluorobenzaldehyde, fluorine at C2 and C6 deactivates the ring, favoring reactions at C4 (para to Br) .
Substituent PositionDirecting EffectExample Reaction Outcome
3-BromoMeta-directingNitration at C4
2,6-DifluoroStrong deactivationReduced reactivity at C1 and C5

Q. How should researchers address contradictory data (e.g., purity discrepancies) in published studies?

Methodological Answer:

  • Cross-Validation: Compare purity claims (e.g., >95% vs. >97% for bromo-fluoroacetophenones) using independent methods (HPLC, NMR) .
  • Source Reliability: Prioritize data from regulatory bodies (e.g., ECHA, EPA) over commercial catalogs for toxicity or stability profiles .
  • Reproducibility: Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.